3-(2-Methylphenyl)propionic acid
Overview
Description
3-(2-Methylphenyl)propionic acid is an organic compound with the molecular formula C10H12O2. It is a carboxylic acid building block that participates in various chemical reactions and synthesis processes .
Mechanism of Action
Target of Action
3-(2-Methylphenyl)propionic acid is a carboxylic acid building block The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to participate in the synthesis of 2-methyl-3-phenylpropanol . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known to be involved in the synthesis of 2-methyl-3-phenylpropanol
Result of Action
It is known to participate in the synthesis of 2-methyl-3-phenylpropanol
Biochemical Analysis
Biochemical Properties
It is known to participate in the synthesis of 2-methyl-3-phenylpropanol
Cellular Effects
It is known to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Methylphenyl)propionic acid can be synthesized through several methods. One common method involves the reaction of 2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . Another method includes the use of Grignard reagents, where 2-methylbenzyl chloride reacts with magnesium to form a Grignard reagent, which is then treated with carbon dioxide to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as mentioned above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of 2-methylbenzaldehyde or 2-methylbenzoic acid.
Reduction: Formation of 2-methyl-3-phenylpropanol.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
3-(2-Methylphenyl)propionic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenyl)propionic acid: Similar structure but with a methoxy group instead of a methyl group.
2-(4-Methylphenyl)propanoic acid:
Uniqueness
3-(2-Methylphenyl)propionic acid is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and interactions in chemical reactions. This uniqueness makes it a valuable building block in organic synthesis and various industrial applications .
Properties
IUPAC Name |
3-(2-methylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRKNEAMPYVPTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176586 | |
Record name | 3-(2-Methylphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22084-89-5 | |
Record name | 3-(2-Methylphenyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022084895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Methylphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-methylphenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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